molecular formula C10H6Br2O2 B13012085 4,8-Dibromonaphthalene-1,5-diol

4,8-Dibromonaphthalene-1,5-diol

Cat. No.: B13012085
M. Wt: 317.96 g/mol
InChI Key: KMELEVIXNMKQEG-UHFFFAOYSA-N
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Description

4,8-Dibromonaphthalene-1,5-diol is an organic compound with the molecular formula C₁₀H₆Br₂O₂ and a molecular weight of 317.96 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two bromine atoms and two hydroxyl groups attached to the naphthalene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dibromonaphthalene-1,5-diol typically involves the bromination of naphthalene derivatives. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromonaphthalene-1,5-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthalene derivatives, quinones, and reduced naphthalene compounds. These products have various applications in organic synthesis and material science.

Scientific Research Applications

4,8-Dibromonaphthalene-1,5-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,8-Dibromonaphthalene-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include oxidative and reductive processes, as well as nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dibromonaphthalene-1,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

4,8-dibromonaphthalene-1,5-diol

InChI

InChI=1S/C10H6Br2O2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4,13-14H

InChI Key

KMELEVIXNMKQEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1O)Br)O)Br

Origin of Product

United States

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